molecular formula C9H14N2O3 B12075422 3-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]propanoic acid

3-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]propanoic acid

Cat. No.: B12075422
M. Wt: 198.22 g/mol
InChI Key: WROABPXZMJHYKR-UHFFFAOYSA-N
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Description

3-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]propanoic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]propanoic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the 2-methoxyethyl group: This step involves the alkylation of the pyrazole ring using 2-methoxyethyl halide in the presence of a base such as potassium carbonate.

    Formation of the propanoic acid side chain: This can be done by reacting the intermediate with a suitable carboxylating agent, such as carbon dioxide, under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazole ring or the carboxylic acid group, potentially leading to the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxyethyl group, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its pyrazole ring, which is a common pharmacophore.

    Industry: It can be used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can bind to active sites of enzymes, inhibiting their activity. The methoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

    1-(2-Methoxyethyl)-1H-pyrazole-3-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.

    3-(1-Methyl-1H-pyrazol-4-yl)propanoic acid: Similar structure but with a methyl group instead of the methoxyethyl group.

Uniqueness: 3-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]propanoic acid is unique due to the presence of the methoxyethyl group, which can influence its chemical reactivity and biological activity. This group can enhance the compound’s solubility and facilitate its interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

3-[1-(2-methoxyethyl)pyrazol-4-yl]propanoic acid

InChI

InChI=1S/C9H14N2O3/c1-14-5-4-11-7-8(6-10-11)2-3-9(12)13/h6-7H,2-5H2,1H3,(H,12,13)

InChI Key

WROABPXZMJHYKR-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C(C=N1)CCC(=O)O

Origin of Product

United States

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